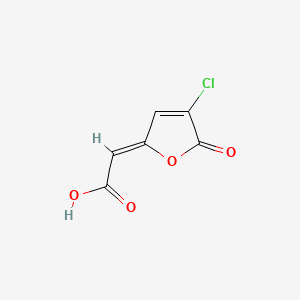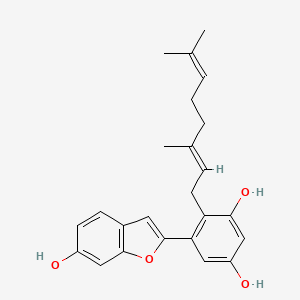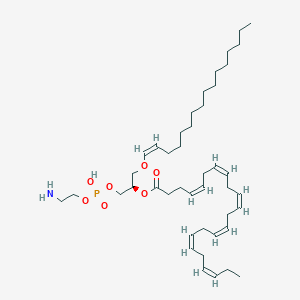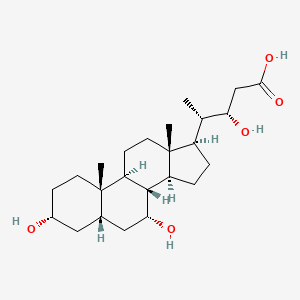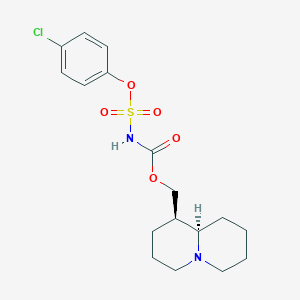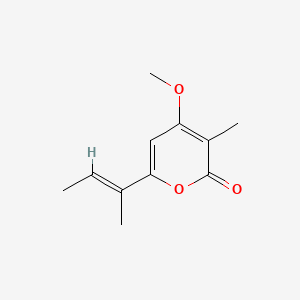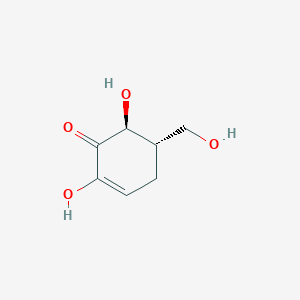![molecular formula C16H16N4O2 B1234972 4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B1234972.png)
4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N'-(pyridin-4-ylmethylideneamino)butanediamide is an anilide.
Scientific Research Applications
Heterocyclic Synthesis
4-oxo-N-phenyl-4-[2-(4-pyridinylmethylene)hydrazino]butanamide and related compounds have been explored in the field of heterocyclic synthesis. These compounds are valuable intermediates for creating various heterocyclic compounds, which are essential in medicinal chemistry and materials science. For example, the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives has been achieved using similar β-oxoanilide frameworks. These processes often involve condensation reactions with different reagents, yielding a range of heterocyclic structures with potential biological activities (Hussein, Harb, & Mousa, 2008).
Antimicrobial Activity
Some derivatives of this compound have been investigated for their antimicrobial properties. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, synthesized from similar oxo-butanamides, have shown promising antimicrobial activity against various bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Synthetic Importance and Reactivity
The reactivity and synthetic importance of 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to the chemical , have been extensively reviewed. These compounds serve as precursors for the synthesis of various heterocyclic compounds, demonstrating their versatility in organic synthesis. The synthetic routes typically involve reactions with diketene, aromatic primary amines, and other reagents, highlighting the compound's role in constructing complex molecular architectures (Fadda, Abdel‐Galil, & Elattar, 2015).
Molecular Docking and Biological Activities
The molecular docking and biological activity evaluations of compounds synthesized from similar butanamides have been conducted. These studies involve in vitro and in vivo approaches, as well as in silico molecular docking simulations, to explore the compounds' potential as inhibitors for various biological targets. Such research underscores the importance of these compounds in drug discovery and development processes (Raza et al., 2019).
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C16H16N4O2/c21-15(19-14-4-2-1-3-5-14)6-7-16(22)20-18-12-13-8-10-17-11-9-13/h1-5,8-12H,6-7H2,(H,19,21)(H,20,22)/b18-12+ |
InChI Key |
DROBBAOUJNKWAZ-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=NC=C2 |
SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=NC=C2 |
solubility |
44.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1234890.png)
